Methyl 4-bromobenzo[d]thiazole-2-carboxylate
Overview
Description
“Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is a chemical compound with the molecular formula C9H6BrNO2S . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is characterized by the presence of a benzothiazole ring, a carboxylate group, and a bromine atom . The InChI code for this compound is not available .Physical And Chemical Properties Analysis
“Methyl 4-bromobenzo[d]thiazole-2-carboxylate” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C . The molecular weight of this compound is 272.12 .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical synthesis, which is a critical step in the production of various drugs. It’s slightly soluble in water, which can be an important property for its reactivity and handling in different stages of drug synthesis .
Analgesic and Anti-inflammatory Activities
Benzothiazole derivatives, including Methyl 4-bromobenzo[d]thiazole-2-carboxylate, have shown significant analgesic and anti-inflammatory activities. This makes them valuable for the development of new pain relief and anti-inflammatory medications .
Anticancer Potential
Some substituted benzofurans, which can be synthesized from benzothiazole derivatives, have demonstrated dramatic anticancer activities. They show significant cell growth inhibitory effects on various cancer cell lines, making them promising compounds for targeted cancer therapy .
Antibacterial Applications
Benzothiazole compounds have been found to exhibit high inhibition against certain bacterial strains, comparable to reference drugs like ciprofloxacin. This highlights their potential as effective antibacterial agents .
Agrochemical Applications
Benzothiazole derivatives are used in the discovery of new agrochemicals due to their antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities. Their structural diversity allows for the exploration of various agrochemical properties .
Biological Evaluation for Anti-tumor Drugs
There is ongoing research to explore new anti-tumor small molecule drugs based on the advantages of benzothiazole frameworks. These derivatives exhibit a broad spectrum of biological effects and promise as anti-inflammatory and anticancer agents .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Future Directions
The future directions of “Methyl 4-bromobenzo[d]thiazole-2-carboxylate” would depend on the outcomes of ongoing research and development activities. As it is used for research purposes , it could potentially find applications in various fields such as medicinal chemistry, materials science, and others.
Mechanism of Action
- The primary target of Methyl 4-bromobenzo[d]thiazole-2-carboxylate is not explicitly documented in the available literature. However, thiazole derivatives, including this compound, exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects .
Target of Action
properties
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODNTHYJLARCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696100 | |
Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-62-6 | |
Record name | Methyl 4-bromo-2-benzothiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-1,3-benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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